molecular formula C18H16N2O5S B2762445 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide CAS No. 895450-90-5

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide

Cat. No.: B2762445
CAS No.: 895450-90-5
M. Wt: 372.4
InChI Key: OTXKUPBPDGZGKP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anti-inflammatory and Anticonvulsant Activities

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-tosylacetamide and its derivatives have been synthesized and evaluated for their potential anti-inflammatory and anticonvulsant activities. The compounds showed promising results in both in vitro and in vivo models, indicating their potential therapeutic applications. For example, a study focused on the synthesis of acetic acid derivatives with anti-inflammatory activity using a microwave-assisted method showed promising results in protein denaturation and rat paw edema models, suggesting their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015). Additionally, derivatives of this compound have been explored for their anticonvulsant activities in models such as pentylenetetrazole (PTZ)-evoked convulsions and the forced swimming test (FST), with some showing potent antidepressant-like activity (Zhen et al., 2015).

Molecular Docking and Pharmacological Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives towards target proteins such as human serum albumin (HSA), indicating their potential mechanism of action at the molecular level. These studies provide insights into the drug design and development process for targeting specific diseases. For instance, the evaluation of indoline derivatives for anticonvulsant activities included molecular docking to establish molecular interactions with Na+ channels and GABAA receptors, highlighting their potential mechanism of action and contributing to drug design efforts (Nath et al., 2021).

Synthesis Techniques and Biological Activities

Research has also focused on the synthesis techniques and evaluation of biological activities of derivatives, including antimicrobial activities. For example, derivatives synthesized from 4-aminophenylacetic acid demonstrated promising antimicrobial results, indicating their potential application in developing new antimicrobial agents (Bedair et al., 2006).

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-6-8-12(9-7-11)26(24,25)10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKUPBPDGZGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.